molecular formula C20H14FN3O3S2 B12217669 N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide

N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide

Cat. No.: B12217669
M. Wt: 427.5 g/mol
InChI Key: UKHJODIVXBFCMS-UHFFFAOYSA-N
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Description

N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a naphthalene ring, a thiadiazole ring, and a sulfonyl group attached to a fluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiadiazole intermediate.

    Sulfonylation: The sulfonyl group is added by reacting the fluorobenzyl-thiadiazole intermediate with a sulfonyl chloride in the presence of a base.

    Coupling with Naphthalene-1-carboxylic Acid: The final step involves coupling the sulfonylated intermediate with naphthalene-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.

    Substitution: Halides, nucleophiles, electrophiles; typically carried out in polar or non-polar solvents depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide
  • 2,4-Dichloro-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide

Uniqueness

N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide is unique due to its specific structural features, such as the presence of both a naphthalene ring and a thiadiazole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H14FN3O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C20H14FN3O3S2/c21-17-11-4-2-7-14(17)12-29(26,27)20-24-23-19(28-20)22-18(25)16-10-5-8-13-6-1-3-9-15(13)16/h1-11H,12H2,(H,22,23,25)

InChI Key

UKHJODIVXBFCMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)S(=O)(=O)CC4=CC=CC=C4F

Origin of Product

United States

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